(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

medicinal chemistry fragment-based drug discovery physicochemical profiling

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide (CAS 1247227-63-9) is a sulfonamide-bearing benzodioxane fragment with a methylene spacer linking the sulfonamide group to the 5-position of the 2,3-dihydro-1,4-benzodioxin ring. Its molecular formula is C9H11NO4S, molecular weight 229.26 g/mol, and it is commercially available as a research-grade building block (typically 95% purity).

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 1247227-63-9
Cat. No. B1459474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
CAS1247227-63-9
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)CS(=O)(=O)N
InChIInChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12)
InChIKeyHIFNDRMNDYNQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide (CAS 1247227-63-9)


(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide (CAS 1247227-63-9) is a sulfonamide-bearing benzodioxane fragment with a methylene spacer linking the sulfonamide group to the 5-position of the 2,3-dihydro-1,4-benzodioxin ring [1]. Its molecular formula is C9H11NO4S, molecular weight 229.26 g/mol, and it is commercially available as a research-grade building block (typically 95% purity) . The compound belongs to the broader class of benzodioxane-containing sulfonamides, but the specific 5-substitution pattern combined with a CH2 spacer distinguishes it from directly attached sulfonamide analogs and 6-substituted regioisomers.

Why Generic Substitution Fails for (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide: Key Structural Distinctions


Simply interchanging this compound with other benzodioxane-sulfonamide analogs is technically unsound. The methylene spacer between the benzodioxin ring and the sulfonamide group alters rotatable bond count, molecular volume, and predicted lipophilicity relative to directly attached sulfonamides such as 2,3-dihydro-1,4-benzodioxine-5-sulfonamide (CAS 87474-16-6) [1]. Furthermore, the 5-substitution position is distinct from the more commonly reported 6-substituted regioisomers, which have been shown to exhibit measurable hemolytic activity [2]. These structural differences can influence target binding, metabolic stability, and toxicity profiles, making generic replacement without comparative data a clear risk in drug discovery and chemical biology programs.

Quantitative Differentiation Evidence: (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide vs. Closest Analogs


Molecular Weight Difference vs. Direct 5-Sulfonamide Analog

The target compound (C9H11NO4S, MW 229.26) possesses a heavier scaffold than the direct sulfonamide analog 2,3-dihydro-1,4-benzodioxine-5-sulfonamide (C8H9NO4S, MW 215.23) due to the additional CH2 group [1][2]. This mass increase of 14.03 Da may affect passive permeability and target occupancy in fragment-based screening campaigns where ligand efficiency metrics are sensitive to molecular weight.

medicinal chemistry fragment-based drug discovery physicochemical profiling

Conformational Flexibility: Rotatable Bond Count Comparison

The target compound contains 2 rotatable bonds (the CH2–S and S–N bonds), whereas the direct 5-sulfonamide analog has only 1 rotatable bond (the S–N bond) [1][2]. The additional rotatable bond introduces greater conformational freedom, which typically incurs a larger entropic penalty upon protein binding but may also enable the sulfonamide group to adopt orientations that better complement specific binding pockets.

conformational analysis drug design entropic penalty

Lipophilicity (XLogP3) Differentiation and CNS Multiparameter Optimization

The target compound has a computed XLogP3 of 0.1 [1], while the direct sulfonamide analog lacking the CH2 spacer has an XLogP3 of 0.2 [2]. Although the difference is modest (0.1 log unit), the direction is notable: the CH2 spacer marginally reduces lipophilicity despite adding a carbon atom, likely due to the altered spatial arrangement of the polar sulfonamide group. Both compounds fall within the optimal CNS drug space (XLogP3 < 3).

lipophilicity CNS drug design ADME prediction

Regioisomeric Context: 5-Substitution vs. 6-Substitution and Hemolytic Toxicity Reference

The target compound is substituted at the 5-position of the benzodioxane ring. In contrast, the widely studied 6-substituted regioisomer N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)methanesulfonamide has been shown to exhibit measurable hemolytic activity; a series of its N-alkyl/aralkyl derivatives displayed a range of hemolytic profiles, with derivative 5g identified as least toxic [1]. No hemolytic data exist for the 5-substituted target compound, but the positional difference is known to alter electron distribution and steric environment, which can translate into divergent toxicity outcomes.

regioisomerism safety pharmacology hemolysis

Commercial Purity and Supply Chain Differentiation

The target compound is commercially supplied as a powder at 95% purity by Sigma-Aldrich (Enamine product ENA457510120) with standard RT storage and normal shipping temperature . Several isomeric or analog compounds (e.g., 2,3-dihydro-1,4-benzodioxine-5-sulfonamide, CAS 87474-16-6) are also available at 95% purity from multiple vendors, but the 5-CH2-sulfonamide substitution pattern is less commonly stocked, potentially leading to longer lead times for non-preferred analogs. The target compound's Enamine catalog origin (EN300-219365) ensures consistent stock availability from both US and UA facilities .

compound sourcing purity specification lead time

Optimal Application Scenarios for (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide Based on Differentiation Evidence


Fragment-Based Lead Generation Requiring a 5-Substituted Benzodioxane Sulfonamide Core with Conformational Flexibility

In fragment-based drug discovery (FBDD) campaigns targeting proteins whose binding pockets tolerate or prefer a 5-substituted benzodioxane with an extended sulfonamide group, this compound provides 2 rotatable bonds (vs. 1 for the direct sulfonamide analog) that may enable better shape complementarity. Its slightly lower XLogP3 (0.1 vs. 0.2) may also reduce non-specific binding in biochemical assays, making it a favorable starting fragment for optimization toward CNS targets [1][2].

Medicinal Chemistry SAR Exploration of Regioisomeric Sulfonamide Positioning

When structure‑activity relationship (SAR) studies require systematic comparison of 5‑ vs. 6‑substituted benzodioxane methanesulfonamides, this compound serves as the 5‑position variant. The 6‑substituted regioisomer has documented hemolytic effects [3]; using the 5‑isomer may help probe whether repositioning the sulfonamide group mitigates observed toxicity. Researchers should perform parallel hemolysis assays to generate head‑to‑head data.

Physicochemical Property-Driven Analogue Selection in Lead Optimization Programs

For programs operating under strict physicochemical property constraints (e.g., CNS MPO score, ligand efficiency metrics), the compound's computed molecular weight (229.26), XLogP3 (0.1), TPSA (87 Ų), HBD (1), and HBA (5) [1] position it within favorable oral drug-like space. The presence of the CH2 spacer adds 14 Da relative to the direct sulfonamide, providing a calibrated step for fine‑tuning ligand efficiency while maintaining similar polarity.

Reliable Sourcing for Pre‑Clinical Candidate Scale‑Up Feasibility Assessment

When evaluating the feasibility of scaling a lead compound containing the 5-(methanesulfonamidomethyl)benzodioxane motif, the commercial availability of this building block at 95% purity from Sigma‑Aldrich/Enamine with dual‑location stock (US and UA) reduces the risk of supply interruption during early development. Its cataloged status (EN300-219365) facilitates rapid re‑ordering for iterative synthesis cycles.

Quote Request

Request a Quote for (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.